3-(5-ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Hydrogen bond donor Pharmacophore Medicinal chemistry

3-(5-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1250927-95-7) is a heterocyclic small molecule belonging to the 5-aminopyrazole (5AP) class, bearing an N1-methyl substituent on the pyrazole ring and a 5-ethylthiophen-2-yl group at the C3 position. Its molecular formula is C₁₀H₁₃N₃S, with a molecular weight of 207.30 g·mol⁻¹ and a computed XLogP3-AA of 2.1, placing it in a moderate lipophilicity range suitable for lead-like chemical space.

Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
Cat. No. B13306071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Molecular FormulaC10H13N3S
Molecular Weight207.30 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)C2=NN(C(=C2)N)C
InChIInChI=1S/C10H13N3S/c1-3-7-4-5-9(14-7)8-6-10(11)13(2)12-8/h4-6H,3,11H2,1-2H3
InChIKeyCNLUXLBEGCBLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine: Procurement-Relevant Identity and Physicochemical Baseline for Scientific Sourcing


3-(5-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1250927-95-7) is a heterocyclic small molecule belonging to the 5-aminopyrazole (5AP) class, bearing an N1-methyl substituent on the pyrazole ring and a 5-ethylthiophen-2-yl group at the C3 position [1]. Its molecular formula is C₁₀H₁₃N₃S, with a molecular weight of 207.30 g·mol⁻¹ and a computed XLogP3-AA of 2.1, placing it in a moderate lipophilicity range suitable for lead-like chemical space [1]. The 5-aminopyrazole scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibitor design, owing to its capacity to engage hinge-region residues in ATP-binding pockets [2]. This compound is supplied at ≥95% purity by multiple vendors, with batch-specific QC documentation including NMR, HPLC, and GC available upon request .

Why Generic Substitution Fails: Structural Differentiation Between 3-(5-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine and Its Closest Analogs


Within the 5-aminopyrazole-thiophene chemotype, two structural variations produce functionally non-interchangeable molecular entities: (i) the presence or absence of N1-methylation and (ii) the presence or absence of the 5-ethyl substituent on the thiophene ring. The N1-methyl group eliminates the pyrrole-like N–H hydrogen bond donor (HBD) capacity of the pyrazole ring, fundamentally altering the hydrogen-bonding pharmacophore and binding mode compared to the N1-unsubstituted analog 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine [1][2]. Simultaneously, the 5-ethyl group on the thiophene ring increases lipophilicity (estimated ΔlogP ≈ +0.4 to +0.6 relative to unsubstituted thiophene analogs), modulating passive membrane permeability, plasma protein binding, and hydrophobic pocket complementarity . These two structural features together define a distinct physicochemical and pharmacological profile, meaning that in-class compounds such as 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (lacking the thiophene ethyl) or 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine (lacking the N1-methyl) cannot be assumed to exhibit equivalent behavior in biological assays without explicit comparative data [1].

Quantitative Evidence Guide: Differentiating 3-(5-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine from Its Closest Structural Analogs


N1-Methylation Eliminates Pyrazole N–H Hydrogen Bond Donor Capacity: Pharmacophoric Differentiation from 3-(5-Ethylthiophen-2-yl)-1H-pyrazol-5-amine

The target compound carries an N1-methyl substituent, whereas its closest analog 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine (CAS 1325205-45-5) retains an N1–H group. According to the authoritative review by Nechifor et al. (2023), the N-unsubstituted pyrazole ring is capable of simultaneously donating and accepting hydrogen bonds, while substitution at the pyrrole-like nitrogen abolishes the acidic character and the capacity of the heterocycle to serve as a hydrogen bond donor [1]. This pharmacophoric difference is critical in kinase inhibitor design where hinge-region hydrogen bonding patterns dictate target engagement and selectivity. Further supporting evidence from the ERK2 inhibitor literature indicates that N-methyl-5-aminopyrazole was specifically chosen over its N–H counterpart based on higher cell potency in that target class [2].

Hydrogen bond donor Pharmacophore Medicinal chemistry Kinase inhibitor design Pyrazole scaffold

5-Ethylthiophene Substituent Increases Lipophilicity by Estimated ΔlogP +0.4 to +0.6 Versus Unsubstituted Thiophene Analogs

The target compound features a 5-ethyl substituent on the thiophene ring, distinguishing it from analogs such as 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (MW 179.24, C₈H₉N₃S) which bears an unsubstituted thiophene. Based on class-level data for alkylthiophene-substituted pyrazoles, a 5-methylthiophene substituent increases logP by approximately +0.4 relative to unsubstituted thiophene ; the 5-ethyl group is expected to contribute a comparable or slightly larger increment (+0.4 to +0.6). The computed XLogP3-AA for the target compound is 2.1, whereas the unsubstituted thiophene analog would be expected to have a computed logP in the range of approximately 1.5–1.7 (estimated by subtracting the ethyl increment from the target compound value) [1]. This lipophilicity difference carries implications for passive membrane permeability, CNS penetration potential, and plasma protein binding in biological assays.

Lipophilicity LogP Thiophene substitution Permeability Drug-likeness

N1-Methylation Modulates Pyrazole Ring Metabolic Stability Profile: Differential Susceptibility to N-Dealkylation Versus Oxidative Ring Metabolism

A class-level observation from the pyrazole medicinal chemistry literature indicates that drugs containing pyrazole rings exhibit higher stability against oxidative metabolism by oxygenases such as cytochrome P450 compared to related heterocycles (e.g., imidazole, thiazole). However, N-substituted pyrazoles frequently undergo metabolic removal of the N-substituent via N-dealkylation [1]. This creates a differentiated metabolic liability profile for the N1-methylated target compound versus the N1-unsubstituted analog 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine (CAS 1325205-45-5): the target compound may undergo CYP-mediated N-demethylation to generate the N1–H metabolite in situ, whereas the N1-unsubstituted analog is not susceptible to this pathway. The biological activity observed with the N1-methyl compound in cellular or in vivo assays may therefore reflect a composite of the parent compound and its N1-demethylated metabolite.

Metabolic stability N-dealkylation Cytochrome P450 Oxidative metabolism Drug design

Batch-Specific QC Documentation Establishes Verifiable Purity Baseline for Reproducible Assay Performance

The target compound is commercially available at a minimum purity specification of 95% from multiple vendors, including Bidepharm, Leyan, and AKSci . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analyses, enabling procurement scientists to verify lot-to-lot consistency before committing material to biological assays . In contrast, the closest analog 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine (CAS 1325205-45-5) is available from fewer vendors and may not offer equivalent QC documentation depth. The availability of verifiable batch-specific purity data directly supports assay reproducibility and reduces the risk of confounding biological results due to varying impurity profiles.

Quality control Purity specification NMR HPLC Reproducibility

5-Aminopyrazole Scaffold is a Privileged Chemotype for Kinase Hinge-Region Binding: Class-Level Justification for Target-Focused Library Inclusion

The 5-aminopyrazole (5AP) scaffold is extensively validated in the medicinal chemistry literature as a privileged structure for developing ATP-competitive kinase inhibitors. The 5-NH₂ group and the pyridine-like nitrogen (N2) of the pyrazole ring form a bidentate hydrogen-bonding motif that engages the kinase hinge region, a binding mode observed across multiple kinase targets including p38MAPK, ERK2, CDK, and Aurora kinases [1][2]. The 2023 review by Lusardi et al. identifies 5-aminopyrazoles as 'advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others' [2]. This class-level validation provides a mechanistic rationale for including 5AP-containing compounds like the target molecule in kinase-focused screening libraries, where the combination of the 5-NH₂ hinge-binding motif, the N1-methyl group (modulating HBD character), and the 5-ethylthiophene C3 substituent (occupying the hydrophobic pocket adjacent to the hinge) creates a coherent pharmacophoric pattern consistent with known kinase inhibitor design principles.

Privileged scaffold Kinase inhibitor Hinge region 5-Aminopyrazole Drug discovery

Evidence-Backed Research and Industrial Application Scenarios for 3-(5-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine


Kinase Inhibitor Fragment Growing and Scaffold-Hopping Programs Requiring a Defined N1 Pharmacophoric State

The N1-methylated 5-aminopyrazole core of this compound provides a chemically defined pharmacophoric state in which the pyrazole ring cannot act as a hydrogen bond donor (HBD) at N1, simplifying interpretation of SAR around kinase hinge-binding interactions [1]. In programs where the N1 position is used to modulate selectivity (as demonstrated in ERK2 vs. CDK2 selectivity design), this compound serves as a building block for exploring hydrophobic pocket occupancy via the C3-ethylthiophene substituent without the confounding effect of a variable N1–H tautomeric or ionization state [2]. This is particularly relevant when structure-based design indicates that an N1–H would clash with a hydrophobic gatekeeper residue or when metabolic N-dealkylation is an anticipated clearance pathway that needs to be explicitly modeled [1].

Combinatorial Library Synthesis Leveraging the C5-NH₂ Handle for Diversification

The free C5-primary amine on the pyrazole ring serves as a versatile synthetic handle for library diversification through amide coupling, reductive amination, sulfonamide formation, or urea synthesis [1]. Recent methodology developments in electrocatalytic C–H/S–H coupling of aminopyrazoles with thiophenols, yielding diverse amino pyrazole thioether derivatives in 37–98% yields, further expand the accessible chemical space from this scaffold [2]. The combination of a synthetically addressable C5-NH₂ group, a structurally defined N1-methyl substituent, and a hydrophobic C3-ethylthiophene moiety makes this compound a strategically differentiated building block compared to analogs lacking one or more of these functional handles, enabling parallel library synthesis with systematic variation at each vector.

Physicochemical Property-Guided Lead Optimization with Controlled Lipophilicity

With a computed XLogP3-AA of 2.1, a topological polar surface area (TPSA) of 72.1 Ų, and only 2 rotatable bonds, this compound occupies a favorable position within lead-like chemical space [1]. The 5-ethyl group on the thiophene ring contributes a controlled lipophilicity increment (estimated ΔlogP +0.4 to +0.6 relative to unsubstituted thiophene) [2], allowing medicinal chemists to fine-tune passive permeability and hydrophobic binding without resorting to larger alkyl or aryl substituents that would push the molecule beyond desirable physicochemical limits. This property profile supports its use in lead optimization campaigns where maintaining ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics is a key decision criterion.

QC-Verified Reagent for Reproducible Biochemical and Cellular Assay Deployment

The availability of batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm enables procurement with verifiable purity credentials, supporting experimental reproducibility in biochemical and cellular assay settings [1]. This documentation trail is particularly valuable when the compound is used as a reference standard in concentration-response assays (e.g., IC₅₀ determinations) where impurities could confound potency measurements, or when transitioning between screening campaigns where lot-to-lot consistency must be assured to enable cross-experiment data comparison [1].

Quote Request

Request a Quote for 3-(5-ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.